2-Isocyanato-1-methoxy-2-methylpropane

Description

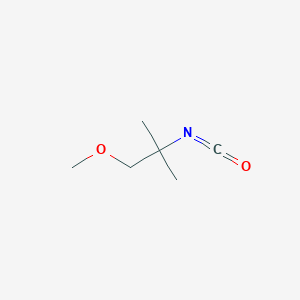

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWFEFAJBETMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of the Isocyanate Functionality in 2 Isocyanato 1 Methoxy 2 Methylpropane

Nucleophilic Addition Reactions

Nucleophilic addition represents the most common reaction pathway for isocyanates. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, leading to the formation of a stable addition product.

The reaction between 2-isocyanato-1-methoxy-2-methylpropane and alcohols results in the formation of carbamates, also known as urethanes. This reaction is fundamental to the production of polyurethane polymers. The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. americanlaboratory.com

The uncatalyzed reaction of isocyanates with alcohols can be slow; therefore, catalysts are often employed to increase the reaction rate. rsc.org Tertiary amines are common catalysts for this transformation. rsc.orgacs.org The mechanism of tertiary amine catalysis is believed to involve the formation of an activated complex between the amine and the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. semanticscholar.org

The reaction rate is influenced by several factors, including the structure of the alcohol, the solvent, and the specific catalyst used. nih.gov For instance, studies on phenyl isocyanate have shown that reaction rates can vary significantly depending on the solvent's dielectric constant and hydrogen-bonding character. The experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. nih.gov

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Propan-1-ol This table is based on data for a model compound, phenyl isocyanate, to illustrate typical kinetic parameters in carbamate (B1207046) formation.

| Condition | Catalyst | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Stoichiometric | None | Varies with solvent | 28.1 - 38.5 |

| Alcohol Excess | Self-catalyzed | Higher than stoichiometric | 18.2 |

| Isocyanate Excess | Self-catalyzed | Higher than stoichiometric | 17.0 |

The reaction of this compound with primary or secondary amines yields substituted urea (B33335) compounds. This reaction is typically rapid and exothermic, often proceeding to completion without the need for a catalyst. commonorganicchemistry.compsu.edu The high reactivity is attributed to the greater nucleophilicity of the amine's nitrogen atom compared to the oxygen atom of an alcohol.

The general method involves combining the isocyanate with the amine in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate that quickly rearranges to the stable urea product. organic-chemistry.org This method is a straightforward and efficient way to synthesize both symmetrical and unsymmetrical ureas. organic-chemistry.org

Table 2: Synthesis of Urea Derivatives from Isocyanates and Amines

| Isocyanate | Amine | Solvent | Conditions | Product |

|---|---|---|---|---|

| Phenyl Isocyanate | Aniline | Dichloromethane (B109758) | Room Temperature | 1,3-Diphenylurea |

| Cyclohexyl Isocyanate | Benzylamine | Tetrahydrofuran | Room Temperature | 1-Benzyl-3-cyclohexylurea |

| Ethyl Isocyanate | Diethylamine | None | Room Temperature | 1,1-Diethyl-3-ethylurea |

Isocyanates react with thiols to form thiocarbamates. This reaction is generally slower than the corresponding reactions with alcohols or amines and often requires catalysis. cdnsciencepub.com Tertiary amines, such as triethylamine, are effective catalysts for the reaction between isocyanates and thiols. cdnsciencepub.comresearchgate.net

Kinetic studies on the reaction of phenyl isocyanate with various thiols in the presence of tertiary amines have shown that the reaction is first order with respect to the isocyanate, the thiol, and the amine catalyst. cdnsciencepub.comresearchgate.net The catalytic activity of tertiary amines varies depending on their structure. cdnsciencepub.com The reaction also proceeds more readily in polar, ionizing solvents. cdnsciencepub.com The uncatalyzed reaction typically requires high temperatures to proceed at a reasonable rate. cdnsciencepub.com

Table 3: Relative Rate Constants for the Triethylamine-Catalyzed Reaction of Phenyl Isocyanate with Various Thiols

| Thiol | Relative Rate Constant |

|---|---|

| Phenylmethanethiol | High |

| 1,4-Butanedithiol | Moderate-High |

| 1-Butanethiol | Moderate |

| 1-Dodecanethiol | Moderate-Low |

| Thiophenol | Low |

Cycloaddition Reactions Involving this compound

The isocyanate group can participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams (2-azetidinones). researchtrends.net While many [2+2] cycloadditions are photochemically allowed, reactions involving isocyanates can occur under thermal conditions. youtube.com

The mechanism of the [2+2] cycloaddition of isocyanates with alkenes can be either concerted or stepwise, depending on the electronic properties of the alkene. researchtrends.net With electron-rich alkenes, the reaction may proceed through a stepwise pathway involving a zwitterionic or diradical intermediate. researchtrends.net Chlorosulfonyl isocyanate (CSI) is a highly reactive isocyanate that readily undergoes [2+2] cycloadditions, and studies with this compound have provided significant insight into the reaction mechanism. researchtrends.net The versatility of this reaction stems from the fact that the resulting N-substituted β-lactam can be easily converted to the parent β-lactam, a core structure in many antibiotic drugs. researchtrends.net

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.comsemanticscholar.org Isocyanates are valuable building blocks in MCRs due to their reactivity, enabling the rapid construction of complex molecules and diverse compound libraries. semanticscholar.org

Isocyanate-based MCRs provide efficient pathways to a wide array of molecular scaffolds. While the most well-known isocyanide-based MCRs are the Passerini and Ugi reactions, isocyanates themselves are key components in other powerful MCRs. nih.govfrontiersin.orgwikipedia.orgencyclopedia.pub

For example, a three-component reaction involving an isocyanate, an aldehyde, and a carboxylic acid can lead to the formation of α-acyloxy amides, similar to the products of the Passerini reaction. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction typically uses an isocyanide, but variations exist where isocyanates or their precursors are involved. mdpi.comnih.gov These reactions are highly valued for their atom economy and ability to generate molecular diversity from a small set of starting materials, which is particularly useful in medicinal chemistry and drug discovery for creating libraries of potential therapeutic agents. frontiersin.orgresearchgate.net

Stereoselective Aspects in MCRs

The stereochemical outcome of multicomponent reactions (MCRs) involving this compound is a critical aspect that influences the structure and potential application of the resulting products. Generally, achieving high diastereoselectivity in isocyanide-based MCRs, such as the Ugi and Passerini reactions, can be challenging. nih.gov The linear and less sterically demanding nature of the isocyanide group often results in low to moderate levels of stereocontrol. researchgate.netnih.gov

In the context of the Ugi reaction, which brings together an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid, the use of chiral inputs is a common strategy to induce asymmetry. However, it is well-documented that chiral isocyanides, aldehydes/ketones, and carboxylic acids often yield poor diastereoselectivity. nih.gov Some success has been achieved with the use of chiral amines or chiral cyclic imines. nih.gov The increased steric rigidity of cyclic imines, as used in the Ugi-Joullié modification, can lead to better diastereoselectivity. dntb.gov.ua

For instance, studies on the Ugi reaction with 2-substituted dihydrobenzoxazepines have shown surprisingly good diastereoselectivity, with diastereoisomeric ratios reaching up to 9:1. nih.gov This represents a significant instance of 1,4-asymmetric induction. nih.gov Similarly, Passerini and Ugi reactions with 4-oxoazetidine-2-carboxaldehydes have produced adducts with moderate diastereoselectivity, and in many cases, the resulting syn/anti isomers could be separated. rsc.org

The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid, also faces challenges in stereocontrol. nih.gov The generally accepted concerted mechanism proceeds through a relatively non-polar cyclic transition state, which is influenced by the stereochemistry of the chiral reactants. nih.govmdpi.com While chiral isocyanides are typically inefficient at inducing high diastereoselectivity, the use of chiral carbonyl compounds or, less frequently, chiral carboxylic acids is the primary approach to control the stereochemistry of the products. researchgate.netnih.gov

Research on Passerini reactions with chiral aldehydes has demonstrated that the degree of stereocontrol is often modest, typically not exceeding a 2:1 ratio. researchgate.net For example, reactions involving N-Boc-L-phenylalaninal with various achiral or chiral acids and isocyanides resulted in diastereoselectivity ranging from 1.7:1 to 2.5:1. researchgate.net

Catalytic Systems in Reactions of this compound

Organic Catalysis (e.g., Tertiary Amines)

While specific studies detailing the use of tertiary amines as catalysts in reactions of this compound are not extensively documented in the provided search results, the general principles of organic catalysis in isocyanate chemistry can be inferred. Tertiary amines are known to act as nucleophilic catalysts in various reactions involving isocyanates. Their catalytic activity often stems from their ability to activate the isocyanate group towards nucleophilic attack.

In the context of multicomponent reactions, a catalytic amount of a tertiary amine, such as tributylamine (B1682462), has been shown to influence the reaction pathway. For example, in a reaction that could potentially yield a Passerini product, the presence of catalytic tributylamine led to the formation of a diastereomerically pure Ugi product in high yield. nih.gov This suggests that the tertiary amine can play a crucial role in directing the reaction towards a specific outcome, likely by influencing the relative rates of competing reaction pathways.

The mechanism of catalysis by tertiary amines in reactions involving isocyanates typically involves the formation of a reactive intermediate. The amine can add to the electrophilic carbon of the isocyanate group, forming a zwitterionic adduct. This adduct can then react with other components in the reaction mixture, regenerating the amine catalyst in the process.

Transition Metal-Catalyzed Transformations (e.g., Palladium)

Transition metal catalysis, particularly with palladium, has been employed to expand the synthetic utility of isocyanide-based multicomponent reactions. While direct palladium catalysis on this compound is not explicitly detailed, related transformations provide insight into potential applications.

One notable example involves a sequential palladium-catalyzed process. A Passerini adduct, formed from an unsaturated isocyanide, an aldehyde containing an allyl carbonate, and a carboxylic acid, can undergo a palladium(0)-catalyzed Tsuji-Trost reaction. This intramolecular cyclization proceeds in high yield with moderate diastereoselectivity. nih.gov Following this, the resulting diene can be further cyclized via ring-closing metathesis (RCM), demonstrating a powerful strategy for the rapid construction of complex cyclic structures. nih.gov

Another relevant transformation is the palladium-catalyzed carbonylation of hydrazonoyl chloride and the insertion of an azide (B81097). This process leads to an acyl azide intermediate which, through a Curtius rearrangement, generates a reactive isocyanate intermediate. This in-situ generated isocyanate can then participate in intramolecular nucleophilic addition reactions. semanticscholar.org This methodology highlights the potential for generating and utilizing isocyanate intermediates in complex, metal-catalyzed reaction cascades.

These examples underscore the potential for transition metal catalysis to enable novel transformations of products derived from this compound, even if the metal does not directly interact with the isocyanate in its initial state.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound. The generally accepted mechanism for the Passerini reaction, for instance, involves a concerted, relatively non-polar cyclic transition state. nih.govmdpi.com This mechanistic feature explains why the Passerini reaction is typically faster in apolar solvents. nih.gov

Conversely, in the related Ugi reaction, polar solvents can sometimes be advantageous. When the Passerini reaction occurs as an undesirable side reaction in an Ugi process, it can often be suppressed by using highly polar alcohols, such as trifluoroethanol. nih.gov This suggests that the transition states of the Ugi and Passerini reactions are solvated to different extents, allowing for a degree of control over the reaction outcome based on solvent polarity.

In a study on the diastereoselective intramolecular Passerini reaction of γ-ketoacids, the solvent was found to influence the diastereomeric ratio of the bicyclic lactone product. When the reaction was conducted in dichloromethane (CH2Cl2), a diastereomeric ratio of 85:15 was observed. nih.gov Changing the solvent to dimethyl carbonate in the presence of catalytic zinc triflate led to a slight enhancement of this ratio. nih.gov This demonstrates that even subtle changes in the reaction medium can affect the stereochemical course of the reaction.

Radical reactions involving isocyanides are noted for their low solvent sensitivity, which can be an advantage in designing multicomponent reactions with broad applicability. nih.gov

Investigation of Steric and Electronic Influences on Reactivity

The steric and electronic properties of the substituents attached to the isocyanate group play a crucial role in determining its reactivity. The tertiary nature of the carbon atom attached to the isocyanate functionality in this compound introduces significant steric bulk. This steric hindrance can influence the rate and feasibility of its reactions. For instance, in Passerini reactions, bulky ketones are known to react sluggishly, leading to lower yields compared to aldehydes. nih.gov This suggests that the steric environment around the isocyanate group in this compound would similarly affect its reactivity towards sterically demanding carbonyl compounds and other reactants.

The electronic nature of the isocyanate group, with its electrophilic carbon atom, is central to its reactivity. The presence of the methoxy (B1213986) group at the adjacent carbon in this compound could have a subtle electronic influence on the isocyanate functionality through inductive effects.

In the context of multicomponent reactions, the structure of the isocyanide component is a key determinant of diastereoselectivity. As previously mentioned, the linear and sterically undemanding nature of isocyanides is a primary reason for the often-observed low stereocontrol. nih.gov However, the steric bulk of the tertiary alkyl group in this compound could potentially play a more significant role in influencing the stereochemical outcome of reactions compared to less hindered isocyanides.

Furthermore, in the Ugi reaction of 2-substituted dihydrobenzoxazepines, a remarkable long-range diastereoselectivity was observed, with diastereoisomeric ratios as high as 9:1. nih.gov This indicates that steric and conformational factors, even when distant from the reacting center, can have a profound impact on the stereochemical course of the reaction. This principle could be applicable to reactions involving this compound, where the conformation of the molecule could influence the facial selectivity of the attack on the isocyanate.

Derivatives and Advanced Molecular Architectures Based on 2 Isocyanato 1 Methoxy 2 Methylpropane

Synthesis of Novel Carbamate (B1207046) and Urea (B33335) Derivatives

The electrophilic carbon atom of the isocyanate group in 2-isocyanato-1-methoxy-2-methylpropane readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols and amines. These reactions provide straightforward and high-yield pathways to novel carbamate and urea derivatives, respectively.

The reaction with an alcohol (ROH) results in the formation of a carbamate (urethane) linkage. This nucleophilic addition involves the oxygen atom of the alcohol attacking the carbonyl carbon of the isocyanate. Similarly, reaction with a primary (RNH₂) or secondary (R₂NH) amine leads to the formation of a substituted urea derivative through the attack of the amine's nitrogen atom. conicet.gov.arasianpubs.orgcommonorganicchemistry.com These reactions are typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and often proceed efficiently at room temperature without the need for a catalyst. commonorganicchemistry.com However, catalysts such as certain zinc salts (e.g., zinc dibromide) or organotin compounds can be employed to increase the reaction rate. acs.orggoogle.com

The general schemes for these syntheses are presented below:

Carbamate Formation:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

(this compound + Alcohol → Carbamate Derivative)

Urea Formation:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

(this compound + Amine → Urea Derivative)

These reactions are highly versatile, allowing for the synthesis of a diverse library of compounds by simply varying the alcohol or amine reactant. conicet.gov.arorganic-chemistry.orgresearchgate.net This enables the introduction of the unique 1-methoxy-2-methylpropan-2-yl moiety into various molecular scaffolds.

Incorporation into Polymeric Structures

While its monofunctionality prevents it from forming a polymer chain on its own, this compound is a valuable reagent in polymer science for controlling polymer structure and creating specialized materials.

Precursor Role in Polyurethane Synthesis

In the synthesis of polyurethanes, which are formed by the step-growth polymerization of di- or polyisocyanates with polyols, monofunctional isocyanates like this compound play a critical role as chain terminators or end-capping agents. researchgate.net By adding a controlled amount of this compound to the polymerization mixture, the growth of the polymer chains can be halted once the monofunctional isocyanate reacts with a polyol's hydroxyl group. This allows for precise control over the final molecular weight of the polyurethane, which in turn influences its mechanical and thermal properties. mdpi.com Furthermore, this end-capping introduces the 1-methoxy-2-methylpropan-2-yl group at the chain ends, modifying the surface properties and solubility of the resulting polymer.

Relevance to Non-Isocyanate Polyurethane (NIPU) Research

The field of Non-Isocyanate Polyurethane (NIPU) research has emerged to develop safer and more environmentally friendly alternatives to conventional polyurethanes, avoiding the use of toxic isocyanate monomers. mdpi.comrsc.org The most common NIPU synthesis route involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. nih.govnih.gov

The relevance of this compound to NIPU research is primarily as a point of comparison. It represents the traditional isocyanate-based chemistry that NIPU technology aims to replace. researchgate.net Comparative studies of the properties and performance of materials derived from conventional isocyanates versus NIPU routes are essential for validating these new "green" polymers. rsc.org Understanding the reaction kinetics, linkages formed (urethane vs. hydroxy-urethane), and final material properties of isocyanate-derived materials provides a crucial benchmark for the development and optimization of NIPU systems.

Isocyanurate Formation and Functionalization as Molecular Platforms

Isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.govrsc.org This reaction is typically promoted by specific catalysts, such as potassium carboxylates (e.g., potassium octoate), cesium fluoride, tertiary amines, or certain organometallic compounds. umicore.comgoogle.comrsc.org

The cyclotrimerization of three molecules of this compound would yield a single, well-defined, symmetrical molecule: 1,3,5-tris(1-methoxy-2-methylpropan-2-yl)-1,3,5-triazinane-2,4,6-trione. The thermodynamic stability of the isocyanurate ring, combined with the three radiating methoxymethylpropane groups, makes this derivative a robust, star-shaped molecular platform. rsc.org This core structure can be used as a building block for creating larger, discrete molecules with specific three-dimensional architectures, or as a crosslinking agent in polymer systems where high thermal stability is required. nih.govresearchgate.net

Organic-Inorganic Hybrid Materials Synthesis (e.g., Polyimide Foams)

Isocyanates are key reagents in the synthesis of certain advanced materials, including polyimide foams and other organic-inorganic hybrids. acs.org Isocyanate-based polyimide foams can be produced through the reaction of isocyanates, such as polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), with aromatic dianhydrides like pyromellitic dianhydride (PMDA). rsc.orgmdpi.comnih.gov In such systems, a monofunctional isocyanate could be introduced to control the foam's crosslink density and modify its cellular structure and mechanical properties. acs.org

More broadly, the isocyanate group can be used to covalently bond organic molecules to inorganic structures. For instance, inorganic materials with surface hydroxyl groups can be functionalized by reaction with this compound. A prominent example in the field involves the use of isocyanate-functionalized polyhedral oligosilsesquioxanes (POSS) as nanoscale building blocks. These POSS-isocyanate macromers can then be reacted with organic polyols to create highly cross-linked organic-inorganic hybrid polyurethanes with enhanced thermal and mechanical stability. acs.org

Design and Synthesis of Functionally Enhanced Analogues and Adducts

The reactivity of the isocyanate group can be temporarily masked or "blocked" by reacting it with a suitable blocking agent. This creates a thermally reversible adduct known as a blocked isocyanate. google.comenpress-publisher.com Common blocking agents include phenols, oximes (e.g., methyl ethyl ketoxime, MEKO), and caprolactam. enpress-publisher.com

The reaction of this compound with a blocking agent (B-H) yields a new, more stable compound where the isocyanate functionality is protected. This blocked adduct is inert at ambient temperatures, preventing unintended reactions. google.com However, upon heating to a specific "deblocking" temperature, the reaction reverses, regenerating the original isocyanate and releasing the blocking agent. enpress-publisher.comgoogle.com

R-N=C=O + B-H ⇌ R-NH-C(=O)-B

(Isocyanate + Blocking Agent ⇌ Blocked Isocyanate Adduct)

This strategy is highly valuable in applications like one-component coating systems. A formulation containing the blocked isocyanate and a polyol can be stored as a stable mixture. When the coating is applied and heated (cured), the isocyanate is regenerated in situ and reacts with the polyol to form the desired polyurethane network. This provides temporal control over the curing process, enhancing the formulation's shelf-life and processability. google.com The synthesis of such adducts from this compound allows for the creation of functionally enhanced analogues with switchable reactivity.

Advanced Characterization Techniques for 2 Isocyanato 1 Methoxy 2 Methylpropane and Its Research Products

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating 2-Isocyanato-1-methoxy-2-methylpropane from reactants, impurities, or other products in a mixture, allowing for accurate identification and quantification.

Due to the high reactivity of the isocyanate group, direct analysis by LC or HPLC is challenging. A common and reliable strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable derivative (e.g., a urea). koreascience.krrsc.org This derivative is then separated and quantified using reverse-phase HPLC, typically with UV or mass spectrometry detection. nih.govresearchgate.net

Table 4: Typical HPLC Conditions for the Analysis of Derivatized Isocyanates

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 5 cm x 2.1 mm, 1.9 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) sigmaaldrich.com |

| Flow Rate | 0.5 mL/min |

| Detector | MS/MS or UV-Vis |

| Derivatizing Agent | 1-(2-pyridyl)piperazine (B128488) (1-2PP) or Di-n-butylamine (DBA) nih.govdiva-portal.org |

These represent common starting conditions for method development. epa.govsielc.com

When this compound is used as a monomer or reactant in polymerization, GPC/SEC is the primary technique for characterizing the resulting polymers or prepolymers. warwick.ac.uk This method separates molecules based on their size (hydrodynamic volume) in solution. It is used to determine the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which are critical parameters that define the material's physical properties. lcms.cztheanalyticalscientist.com

Table 5: General GPC/SEC Parameters for Polyurethane Analysis

| Parameter | Description |

|---|---|

| System | Integrated GPC/SEC system |

| Columns | Set of columns with a range of pore sizes (e.g., Mixed-bed) |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or Dichloromethane (B109758) (DCM) |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene or Polymethylmethacrylate standards |

Analysis conditions must be optimized for the specific polymer being studied. researchgate.netdtic.mil

Thermal Analysis Techniques

Thermal analysis is a critical suite of techniques for understanding the physical and chemical properties of materials as a function of temperature. For a reactive compound like this compound and its subsequent polymeric products, these methods provide invaluable data on phase behavior and stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.

In the hypothetical analysis of a polymer derived from this compound, a DSC thermogram would be generated by subjecting the material to a controlled temperature program. The resulting data would reveal key thermal events. For instance, a glass transition (Tg) would appear as a step-like change in the baseline of the thermogram, indicating the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Crystalline domains within the polymer would exhibit a distinct melting endotherm (Tm) at a higher temperature, representing the energy absorbed to break the crystalline structure. The presence and characteristics of these transitions are fundamentally linked to the polymer's molecular structure and morphology.

Hypothetical DSC Data for a Polymer of this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | 85 | - | - |

| Melting (Tm) | 150 | 155 | 45 |

| Crystallization (Tc) | 110 | 115 | -30 |

Note: This table is illustrative and not based on experimental data.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and composition of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

For a research product synthesized from this compound, TGA would be employed to determine its decomposition profile. The resulting TGA curve would plot percentage weight loss against temperature. The onset temperature of decomposition would indicate the material's thermal stability. The profile of the weight loss can also provide insights into the degradation mechanism and the composition of the material, for instance, by identifying different stages of decomposition corresponding to the loss of specific molecular fragments.

Hypothetical TGA Data for a Polymer of this compound

| Decomposition Step | Onset Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Weight Loss (%) |

| 1 | 250 | 275 | 15 |

| 2 | 350 | 380 | 60 |

| 3 | 450 | 475 | 20 |

Note: This table is illustrative and not based on experimental data.

Broadband Dielectric Spectroscopy

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for studying the molecular dynamics of materials by measuring the dielectric properties as a function of frequency and temperature. It probes the relaxation of molecular dipoles in response to an applied alternating electric field.

When applied to polymers derived from this compound, BDS could provide detailed information on various molecular motions, including segmental relaxations associated with the glass transition and local secondary relaxations. The frequency-dependent dielectric loss spectra would exhibit peaks corresponding to these relaxation processes. The temperature dependence of the relaxation times, often modeled using the Vogel-Fulcher-Tammann (VFT) equation for the primary relaxation, offers deep insights into the dynamics of the polymer chains.

Advanced Microscopy and Surface Characterization Techniques (e.g., SEM, TEM, AFM)

Advanced microscopy techniques are essential for visualizing the morphology and surface topography of materials at the micro- and nanoscale.

For research products of this compound, such as thin films or composites, Scanning Electron Microscopy (SEM) would be used to examine the surface morphology, providing high-resolution images of features like texture, porosity, and the distribution of different phases. Transmission Electron Microscopy (TEM) would offer even higher resolution, enabling the visualization of the internal structure, including the dispersion of nanoparticles in a polymer matrix or the crystalline and amorphous domains. Atomic Force Microscopy (AFM) would be employed to map the surface topography with nanoscale precision, providing quantitative data on surface roughness and allowing for the imaging of individual polymer chains or domains.

Elemental Compositional Analysis Techniques (e.g., Energy-Dispersive X-ray Spectroscopy, X-ray Photoelectron Spectroscopy)

Elemental analysis techniques are crucial for determining the elemental composition and chemical states of the atoms at the surface of a material.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, would provide a rapid qualitative and semi-quantitative analysis of the elemental composition of the sample's surface. This would be useful for confirming the presence of expected elements and identifying any impurities. X-ray Photoelectron Spectroscopy (XPS) , a more surface-sensitive technique, would provide detailed quantitative information about the elemental composition and, importantly, the chemical bonding states of the elements present. For a polymer derived from this compound, XPS could be used to analyze the chemical environment of the nitrogen, oxygen, and carbon atoms, providing insights into the polymer's structure and the presence of different functional groups on the surface.

Computational Chemistry and Theoretical Investigations of 2 Isocyanato 1 Methoxy 2 Methylpropane Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 2-isocyanato-1-methoxy-2-methylpropane. This allows for the prediction of the most likely reaction pathways. For instance, in the reaction with nucleophiles such as alcohols or amines—a cornerstone of polyurethane chemistry—DFT can identify the transition states (TS) for each step of the mechanism. mdpi.comacs.org

Key reactions of isocyanates that can be modeled include:

Urethane formation: Reaction with alcohols.

Urea (B33335) formation: Reaction with amines.

Allophanate formation: Reaction with urethanes. mdpi.com

Dimerization and Trimerization: Self-addition reactions to form uretdiones and isocyanurates. nih.gov

By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a critical factor in reaction kinetics. mdpi.com Studies on similar isocyanates, like phenyl isocyanate, have shown that these reactions can proceed through cyclic transition states, often involving multiple molecules of the reactant, which act as catalysts. researchgate.net For this compound, DFT could predict the favorability of such pathways.

| Reaction Step | Description | Hypothetical Transition State | Predicted Activation Energy (kJ/mol) |

|---|---|---|---|

| Step 1: Nucleophilic Attack | The oxygen of methanol attacks the carbonyl carbon of the isocyanate. | TS1 (Four-membered ring) | >100 (Uncatalyzed) |

| Step 1 (Catalyzed) | A second methanol molecule facilitates proton transfer. | TS1-Cat (Six-membered ring) | 30 - 60 |

| Step 2: Proton Transfer | Proton transfer from the methanol oxygen to the isocyanate nitrogen. | - | Low Barrier |

The isocyanate group (-N=C=O) is the primary active site for nucleophilic attack, due to the significant positive charge on the central carbon atom. nih.govmdpi.com DFT calculations, through methods like Molecular Electrostatic Potential (MEP) mapping, can visualize the electron density distribution across the this compound molecule. nih.govnih.gov This would confirm the high electrophilicity of the isocyanate carbon.

Furthermore, these calculations can identify and characterize the structure and stability of any reaction intermediates. For example, in some cycloaddition reactions, isocyanates can proceed through zwitterionic intermediates, particularly in polar solvents. acs.org DFT can determine the energy of these intermediates relative to the reactants and transition states, clarifying whether the reaction mechanism is concerted or stepwise. acs.org

While this compound itself is achiral, its reactions with chiral nucleophiles can lead to stereoisomeric products. Quantum chemical calculations can be employed to predict the stereochemical outcome of such reactions. By calculating the activation energies for the transition states leading to different stereoisomers, one can determine the most likely product. The steric hindrance imposed by the bulky tertiary carbon center adjacent to the isocyanate group would be a key factor in these calculations, influencing the approach of the nucleophile and favoring certain stereochemical pathways.

Kinetic Simulations and Modeling of Reaction Rates

The data obtained from quantum chemical calculations, such as activation energies, can be used as input for kinetic simulations. digitallibrarynasampe.org Using frameworks like Transition State Theory (TST), reaction rate constants can be estimated. acs.org These simulations can model how reaction rates are influenced by factors such as temperature, reactant concentrations, and the presence of catalysts.

For the reactions of this compound, kinetic modeling could predict:

The rate of polyurethane formation under various conditions.

The competition between different reaction pathways, such as urethane formation versus isocyanurate formation.

The effect of solvent polarity on reaction kinetics, as different solvents can stabilize transition states to varying degrees. mdpi.com

Kinetic models for isocyanate reactions often need to account for complex phenomena like autocatalysis, where the urethane product itself catalyzes the reaction. mdpi.com Computational studies can help elucidate the mechanism of this autocatalysis and incorporate it into the kinetic model for more accurate predictions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are well-suited for studying the behavior of this compound in condensed phases, such as in a solvent or during the formation of a polymer network. mdpi.comnsf.gov While quantum mechanics describes the electronic structure, MD uses classical mechanics to simulate the movement of atoms and molecules over time. figshare.comacs.org

In the context of this compound, MD simulations could be applied to:

Solvation Effects: Study how solvent molecules arrange around the isocyanate and how this influences its reactivity.

Polymerization Simulation: Model the step-growth polymerization process with polyols to form polyurethane. This can provide insights into the resulting polymer architecture, such as cross-link density and chain distribution, which determine the material's macroscopic properties. digitallibrarynasampe.org

Physical Properties: Predict physical properties of systems containing the isocyanate, such as viscosity and diffusion coefficients, which are important for processing applications like coatings and adhesives. mdpi.com

The accuracy of MD simulations heavily relies on the quality of the force field, which describes the potential energy of the system as a function of its atomic coordinates. nsf.govacs.org Force fields specifically parameterized for isocyanates are necessary for reliable simulations. mdpi.com

Structural Activity Relationship (SAR) Analysis based on Computational Models

Structure-Activity Relationship (SAR) analysis aims to connect a molecule's chemical structure with its activity, in this case, its reactivity. researchgate.net Computational models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors to predict reactivity. psecommunity.org

For this compound, a SAR study could involve creating a library of structurally similar isocyanates by modifying, for example, the alkyl chain or the alkoxy group. For each molecule in this library, a set of quantum chemical descriptors would be calculated.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Electronic | Partial Charge on Isocyanate Carbon | Quantifies the electrophilicity of the primary reaction site. mdpi.com |

| Steric | Molecular Volume / Surface Area | Relates to the accessibility of the reactive site to nucleophiles. |

| Thermodynamic | Calculated Activation Energy (Ea) | Directly correlates with the reaction rate (lower Ea means higher reactivity). mdpi.com |

By correlating these descriptors with an experimentally measured or computationally predicted reaction rate, a predictive SAR model can be built. Such a model would be invaluable for designing novel isocyanates with tailored reactivity for specific applications, allowing for the rational modification of the molecular structure to achieve desired kinetic profiles. researchgate.net

Application of Semiempirical Methods and Advanced Computational Models

Computational chemistry offers a powerful lens through which to examine molecular properties at the atomic level, bridging theoretical principles with experimental observations. The study of isocyanates utilizes a hierarchy of computational methods, ranging from efficient semiempirical techniques to highly accurate but resource-intensive ab initio and Density Functional Theory (DFT) models. nih.govmdpi.com

Semiempirical methods, such as AM1, PM3, and the more recent GFN2-xTB, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them significantly faster than higher-level methods. wikipedia.org This efficiency makes them ideal for preliminary analyses of large molecules or for exploring vast conformational landscapes. nih.gov For a molecule like this compound with flexible alkyl and methoxy (B1213986) groups, semiempirical methods can be effectively used for initial geometry optimizations and to identify low-energy conformers before refining the calculations with more accurate models. nih.gov

Advanced computational models, including DFT and ab initio methods like Coupled Cluster (CC), provide a more rigorous and accurate description of electronic structure. DFT methods, with functionals like B3LYP or M06-2X, offer a good balance of accuracy and computational cost for studying reaction mechanisms and molecular properties. nih.gov High-level ab initio methods, such as CCSD(T), are considered the "gold standard" for accuracy and are often used to benchmark other methods and to calculate precise energetic and spectroscopic data. researchgate.net

Detailed Research Findings from Analogous Systems

To illustrate the application of these models, computational data from studies on methyl isocyanate (CH₃NCO) and other simple alkyl isocyanates are presented. These molecules serve as excellent proxies for understanding the fundamental properties of the isocyanate group in an aliphatic framework.

Structural Parameters: Advanced computational methods can predict molecular geometries with high precision. Theoretical calculations on methyl isocyanate, for instance, have been used to determine the bond lengths and angles of the isocyanate functional group. These calculated values are often in excellent agreement with experimental data, validating the theoretical models.

| Parameter | Computational Method | Calculated Value |

|---|---|---|

| N=C Bond Length (Å) | CCSD(T)-F12 | 1.206 |

| C=O Bond Length (Å) | CCSD(T)-F12 | 1.169 |

| C-N=C Angle (°) | CCSD(T)-F12 | 140.0 |

| N=C=O Angle (°) | CCSD(T)-F12 | 172.9 |

Table 1: Calculated structural parameters for Methyl Isocyanate using high-level ab initio methods. Data sourced from computational studies characterizing the geometry of simple isocyanates. researchgate.net

Vibrational Frequencies: Computational models are instrumental in assigning experimental vibrational spectra. The most characteristic vibrational mode for isocyanates is the strong, asymmetric N=C=O stretch, which appears around 2250-2280 cm⁻¹. Theoretical frequency calculations can predict this and other vibrational modes, aiding in the structural characterization of new compounds.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(asym) | Asymmetric N=C=O Stretch | ~2275 |

| ν(sym) | Symmetric N=C=O Stretch | ~1450 |

| δ(NCO) | N=C=O Bending | ~580 |

Table 2: Representative calculated vibrational frequencies for the isocyanate group in aliphatic compounds. These values are typical predictions from DFT and ab initio models. researchgate.net

Reactivity and Thermochemistry: A key application of computational chemistry is the investigation of reaction pathways and energetics. For isocyanates, this includes studying their reactions with nucleophiles (like alcohols to form urethanes) and their propensity for self-addition reactions, such as cyclotrimerization to form isocyanurates. mdpi.com Calculations can determine reaction barriers (activation energies) and reaction enthalpies, providing insight into reaction rates and thermal stability. For example, the cyclotrimerization of various alkyl isocyanates has been shown to be highly exothermic, a property that influences their shelf-life and storage conditions.

| Isocyanate Reactant | Calculated Cyclotrimerization Enthalpy (kcal/mol) |

|---|---|

| Methyl Isocyanate | -66.4 |

| Ethyl Isocyanate | -67.9 |

| Isopropyl Isocyanate | -62.8 |

| tert-Butyl Isocyanate | -56.9 |

Table 3: Calculated enthalpy changes for the cyclotrimerization of various alkyl isocyanates. The data show that increasing steric hindrance from branched alkyl groups, such as the tert-butyl group, destabilizes the resulting isocyanurate ring and reduces the exothermicity of the reaction.

These computational findings demonstrate how theoretical models are applied to understand the fundamental chemical and physical properties of aliphatic isocyanates. The same methodologies can be directly employed to build a detailed profile of the structure, conformational preferences, spectroscopic signatures, and reactivity of this compound.

Future Directions and Emerging Research Avenues in 2 Isocyanato 1 Methoxy 2 Methylpropane Chemistry

Innovations in Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic routes. For 2-Isocyanato-1-methoxy-2-methylpropane, a key area of future research will be the move away from traditional synthesis methods, which may involve hazardous reagents or produce significant waste streams. Innovations will likely focus on green chemistry principles, such as atom economy and the use of renewable feedstocks.

Potential research avenues include:

Phosgene-Free Synthesis: The development of synthetic pathways that avoid the use of highly toxic phosgene (B1210022) and its derivatives will be a critical goal. This could involve exploring alternative isocyanate formation reactions, such as the catalytic carbonylation of amines or the thermal rearrangement of carbamates derived from renewable sources.

Biocatalytic Routes: The use of enzymes or whole-cell biocatalysts could offer highly selective and environmentally friendly methods for the synthesis of this compound or its precursors.

Flow Chemistry Processes: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Research into the continuous synthesis of this isocyanate could lead to more sustainable and cost-effective production.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the isocyanate group is central to the utility of this compound. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to control its reactions with greater precision.

Key areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Research into organocatalysts for reactions involving this compound could lead to milder reaction conditions and improved selectivity, avoiding the use of potentially toxic metal-based catalysts.

Nanocatalysts: Catalysts based on nanoparticles can offer high surface area and unique reactivity. The development of nanocatalysts for the polymerization or modification of materials using this isocyanate could lead to novel materials with enhanced properties.

Switchable Catalysts: Catalysts whose activity can be turned on or off by an external stimulus (e.g., light, temperature, or a chemical trigger) would provide unprecedented control over polymerization processes, allowing for the creation of complex and well-defined polymer architectures.

Integration into Advanced Materials Science and Engineering for Specialized Applications

The unique structure of this compound, with its sterically hindered isocyanate group and the presence of a methoxy (B1213986) group, suggests its potential for creating materials with specialized properties. Future research will focus on leveraging this structure to develop advanced materials.

Potential applications to be explored:

High-Performance Polyurethanes: The incorporation of this compound into polyurethane formulations could lead to materials with improved thermal stability, chemical resistance, and tailored mechanical properties.

Biomedical Polymers: The development of biocompatible and biodegradable polymers for applications such as drug delivery, tissue engineering, and medical implants is a major area of research. The specific reactivity of this isocyanate could be harnessed to create novel biomaterials.

Advanced Coatings and Adhesives: The unique reactivity profile of this compound could be utilized to develop coatings with enhanced durability, weather resistance, and adhesion to a variety of substrates.

Interdisciplinary Research with Theoretical and Computational Chemistry for Predictive Modeling

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach combining experimental work with theoretical and computational chemistry will be essential.

Future interdisciplinary research will likely involve:

Reaction Mechanism Studies: Computational modeling can provide detailed insights into the reaction mechanisms of this isocyanate with various nucleophiles and catalysts, aiding in the design of more efficient synthetic processes.

Materials Property Prediction: Molecular dynamics simulations and other computational techniques can be used to predict the physical and chemical properties of polymers and materials derived from this compound, guiding the design of materials with specific functionalities.

Virtual Screening of Catalysts: Computational methods can be employed to rapidly screen large libraries of potential catalysts for reactions involving this isocyanate, identifying promising candidates for experimental investigation.

Development of Smart Materials Incorporating this compound Derived Units

"Smart materials" that can respond to external stimuli are at the forefront of materials science. The incorporation of units derived from this compound into polymer backbones could be a pathway to creating novel smart materials.

Emerging research avenues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.